Hypoglycemic Potency Rank vs. Glibenclamide
In the foundational 1973 structure–activity study, Glicaramide (compound 32) demonstrated a hypoglycemic effect that was ‘about equal to that of glibenclamide’ and ‘superior to that of glidazamide or tolbutamide’ [1]. This head‑to‑head comparison was performed within a single‑laboratory series of pyrazolo[3,4‑b]pyridine derivatives, ensuring consistent assay conditions. The finding establishes that Glicaramide’s potency is indistinguishable from the high‑potency benchmark glibenclamide, while clearly exceeding the first‑generation comparator tolbutamide and the second‑generation comparator glidazamide. This rank is confirmed by a vendor‑level data sheet stating that ‘Glidazamide's hypoglycemic effect is inferior to that of glicaramide’ .
| Evidence Dimension | In vivo hypoglycemic effect (blood‑glucose lowering) in rodent models |
|---|---|
| Target Compound Data | Pronounced hypoglycemic effect (qualitative rank: about equal to glibenclamide) |
| Comparator Or Baseline | Glibenclamide (glyburide) – equipotent; Glidazamide – inferior; Tolbutamide – inferior |
| Quantified Difference | The primary paper does not report a numerical fold‑difference; the difference is expressed as a qualitative rank: Glicaramide = glibenclamide > glidazamide/tolbutamide. |
| Conditions | In vivo hypoglycemic screening in rodents (full experimental details in J. Med. Chem. 1973, 16, 1340–1346) |
Why This Matters
For researchers selecting a sulfonylurea with high potency but a non‑benzamide scaffold, Glicaramide offers glibenclamide‑equivalent efficacy without the 2‑methoxy‑5‑chlorobenzyl moiety, which may be critical for SAR studies or for intellectual‑property differentiation.
- [1] Höhn H, Polacek I, Schulze E. Potential antidiabetic agents. Pyrazolo[3,4-b]pyridines. J Med Chem. 1973;16(12):1340-1346. View Source
